5-Fluoronaphthalene-1,4-dione 5-Fluoronaphthalene-1,4-dione
Brand Name: Vulcanchem
CAS No.: 62784-46-7
VCID: VC15998292
InChI: InChI=1S/C10H5FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H
SMILES:
Molecular Formula: C10H5FO2
Molecular Weight: 176.14 g/mol

5-Fluoronaphthalene-1,4-dione

CAS No.: 62784-46-7

Cat. No.: VC15998292

Molecular Formula: C10H5FO2

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoronaphthalene-1,4-dione - 62784-46-7

Specification

CAS No. 62784-46-7
Molecular Formula C10H5FO2
Molecular Weight 176.14 g/mol
IUPAC Name 5-fluoronaphthalene-1,4-dione
Standard InChI InChI=1S/C10H5FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H
Standard InChI Key AIVWISHCJSZPPP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=O)C=CC2=O)C(=C1)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Fluoronaphthalene-1,4-dione features a naphthoquinone backbone with fluorine substitution at the 5-position (Figure 1). The compound’s IUPAC name, 5-fluoro-1,4-dihydronaphthalene-1,4-dione, reflects its diketone functionality and fluorinated aromatic system. X-ray crystallography of analogous halogenated naphthoquinones confirms a planar geometry, with bond lengths and angles consistent with conjugated quinoid systems . The fluorine atom’s electronegativity (χ = 4.0) introduces slight electronic perturbations, altering the compound’s reactivity compared to non-halogenated counterparts.

Table 1: Key Physicochemical Properties of 5-Fluoronaphthalene-1,4-dione

PropertyValue
CAS Number62784-46-7
Molecular FormulaC10H5FO2\text{C}_{10}\text{H}_5\text{FO}_2
Molecular Weight176.144 g/mol
Exact Mass176.027 g/mol
Topological Polar Surface Area (TPSA)34.14 Ų
LogP (Octanol-Water)1.76

Data derived from experimental measurements and computational modeling .

Synthesis and Manufacturing Processes

Classical Synthetic Routes

The first reported synthesis of 5-fluoronaphthalene-1,4-dione was described by Ishii et al. in 1976. The method involves electrophilic fluorination of 1,4-naphthoquinone using fluorine gas (F₂) in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃), under anhydrous conditions . This reaction proceeds via intermediate formation of a fluoronium ion, which undergoes regioselective aromatic substitution at the 5-position due to the directing effects of the quinone oxygen atoms.

Alternative approaches include:

  • Halogen Exchange Reactions: Treatment of 5-bromo-1,4-naphthoquinone with silver fluoride (AgF) in polar aprotic solvents, yielding the fluoro derivative via nucleophilic aromatic substitution .

  • Electrochemical Fluorination: Anodic oxidation of naphthalene derivatives in hydrogen fluoride (HF)-based electrolytes, though this method suffers from low regioselectivity .

Table 2: Comparison of Halogenated 1,4-Naphthoquinones

CompoundMolecular Weight (g/mol)LogPSynthetic Yield (%)
5-Fluoro-1,4-naphthoquinone176.141.7658–65
5-Bromo-1,4-naphthoquinone237.052.3872–78

Data adapted from Ishii (1976) and Bhatt et al. (1994) .

Physicochemical Properties and Stability

Solubility and Partitioning

5-Fluoronaphthalene-1,4-dione exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic aromatic core. It is more soluble in organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), with solubility values exceeding 50 mg/mL . The LogP value of 1.76 suggests moderate lipophilicity, making it suitable for passive diffusion across biological membranes .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) studies reveal a decomposition temperature (TdT_d) of 218°C, with exothermic degradation peaks corresponding to quinone ring fragmentation. The compound is stable under inert atmospheres but undergoes rapid photodegradation in UV light, forming fluorinated phenolic byproducts .

Future Directions and Research Gaps

Despite its promising attributes, critical gaps persist in the literature:

  • In Vivo Pharmacokinetics: No studies have assessed absorption, distribution, metabolism, or excretion (ADME) profiles.

  • Target Identification: The exact molecular targets underlying its biological activity remain unidentified.

  • Scalable Synthesis: Current methods suffer from moderate yields (58–65%); flow chemistry approaches could improve efficiency .

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